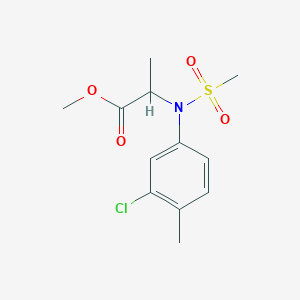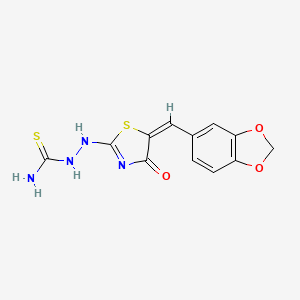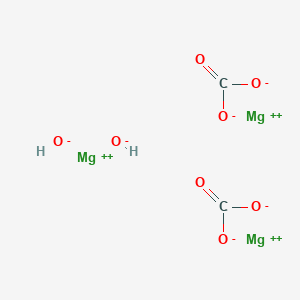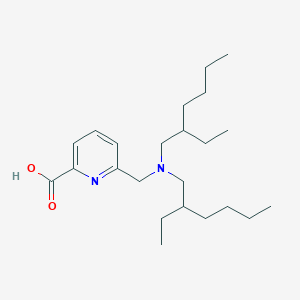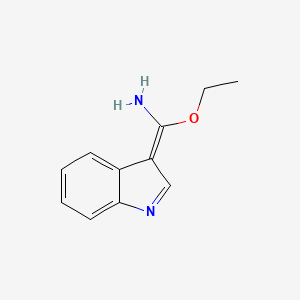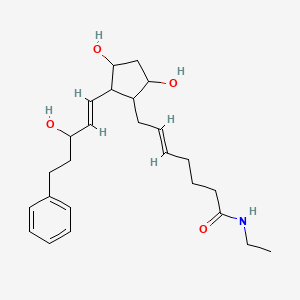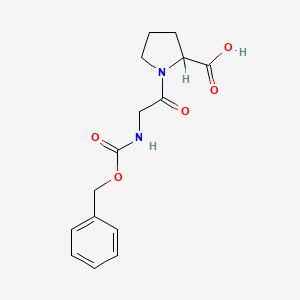
Carbobenzoxyglycyl-L-proline
Vue d'ensemble
Description
Carbobenzoxyglycyl-L-proline, also known as N-Carbobenzoxyglycyl-L-proline or Z-Gly-Pro, is a peptide compound consisting of two amino acid residues, glycine (Glycine) and proline (Proline) . It has good solubility in water and is relatively stable at room temperature .
Synthesis Analysis
The preparation method of Z-Gly-Pro generally adopts the method of chemical synthesis. The specific steps include synthesizing glycine and proline of Z protecting group, then linking them together, and finally removing the protecting group to obtain Z-Gly-Pro .
Molecular Structure Analysis
The molecular formula of Carbobenzoxyglycyl-L-proline is C15H18N2O5 . It is a peptide compound that consists of two amino acid residues, glycine and proline .
Chemical Reactions Analysis
Carbobenzoxyglycyl-L-proline is a readily crystallizable substance and a good substrate for collagenase . It was found that peptides or their derivatives containing two proline residues in general were hydrophilic and hard to be crystallized .
Physical And Chemical Properties Analysis
Carbobenzoxyglycyl-L-proline has a molar mass of 306.31 and a density of 1.335±0.06 g/cm3 (Predicted). Its melting point is 155-158°C and boiling point is 579.8±50.0 °C (Predicted). It has a flash point of 304.4°C and a vapor pressure of 2.77E-14mmHg at 25°C .
Applications De Recherche Scientifique
Substrate Specificity Elucidation and Collagenase Activity : It's used in the synthesis of peptides for studying the substrate specificity of collagenase. For example, carbobenzoxyglycyl-L-prolyl-L-leucyl-glycyl-L-proline was found to be a readily crystallizable substance and a good substrate for collagenase (Sakakibara & Nagai, 1960).
Protease Function and Specificity Investigation : It's employed in the investigation of the function and specificity of proteases. For example, carbobenzoxy-protected amino acids like CBZ-proline have been used as substrate analogues in protease research, indicating its role in studying enzymatic activity and inhibition (Dolenga & Hechtman, 1992).
Pharmaceutical and Physicochemical Property Tuning : Carbobenzoxyglycyl-L-proline analogues are used for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides (Bach & Takagi, 2013).
Polymer Synthesis and Gene Delivery : It has applications in polymer science, such as in the synthesis of poly(4-hydroxy-L-proline ester) for gene delivery systems. This demonstrates its utility in materials science and biotechnology (Putnam & Langer, 1999).
Enzyme Inhibition and Antifertility Activity : Certain carbobenzoxy amino acid esters, including those derived from L-proline, have shown antifertility activity and enzyme inhibition properties in various studies. This indicates its potential in therapeutic and pharmaceutical research (Hall et al., 1979).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZKYDJMGJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160-54-9 | |
| Record name | N-Carbobenzoxyglycylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyglycyl-L-proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



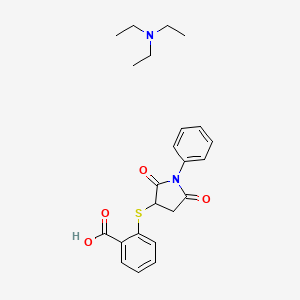
![Sodium 1-[({1-{3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}thio)methyl]cyclopropanecarboxylate](/img/structure/B8016236.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B8016243.png)


